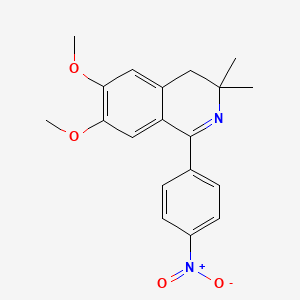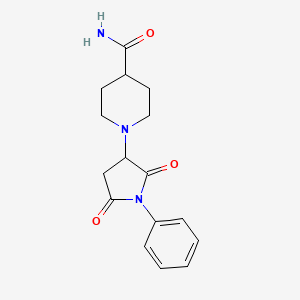
1-(2-thienylsulfonyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienylsulfonyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TSB or TSBi and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
1-(2-thienylsulfonyl)-1H-benzimidazole has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, as well as for its anti-inflammatory and anti-bacterial properties. TSB has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(2-thienylsulfonyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. TSB has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation. TSB has also been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. TSB has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, TSB has been found to have anti-bacterial properties, inhibiting the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-thienylsulfonyl)-1H-benzimidazole in lab experiments is its high potency. TSB has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using TSB is its potential toxicity. TSB has been found to be toxic to certain cell lines, and care should be taken when handling and using this compound.
Future Directions
There are many potential future directions for research on 1-(2-thienylsulfonyl)-1H-benzimidazole. One area of research could focus on the development of TSB derivatives with improved efficacy and reduced toxicity. Additionally, further research could investigate the potential applications of TSB in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, research could focus on the development of new synthesis methods for TSB and its derivatives, with the goal of improving efficiency and reducing costs.
Conclusion:
This compound is a promising compound with significant potential applications in scientific research. Its high potency and wide range of effects make it a valuable tool for researchers in a variety of fields. However, care should be taken when handling and using this compound due to its potential toxicity. Future research on TSB and its derivatives could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 1-(2-thienylsulfonyl)-1H-benzimidazole involves the reaction of 2-mercaptoaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the final product. This synthesis method has been optimized and can be performed on a large scale.
properties
IUPAC Name |
1-thiophen-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-17(15,11-6-3-7-16-11)13-8-12-9-4-1-2-5-10(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYOVINOLEVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)
![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)

![11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969858.png)